2-(o-Chlorophenyl)-2-ethoxyacetamidoxime
Description
2-(o-Chlorophenyl)-2-ethoxyacetamidoxime is a substituted acetamidoxime derivative characterized by an o-chlorophenyl group and an ethoxy substituent. The o-chlorophenyl moiety is a common pharmacophore in bioactive molecules, influencing lipophilicity and receptor interactions .
Properties
CAS No. |
33954-75-5 |
|---|---|
Molecular Formula |
C10H13ClN2O2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2-ethoxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-15-9(10(12)13-14)7-5-3-4-6-8(7)11/h3-6,9,14H,2H2,1H3,(H2,12,13) |
InChI Key |
PTAMVVGINUXBPU-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(C1=CC=CC=C1Cl)/C(=N/O)/N |
Canonical SMILES |
CCOC(C1=CC=CC=C1Cl)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(o-Chlorophenyl)-2-ethoxyacetamidoxime typically involves multiple steps. One common method starts with the chlorination of phenol to produce o-chlorophenol. This is followed by the introduction of an ethoxy group through an etherification reaction. The final step involves the formation of the acetamidoxime moiety through a reaction with hydroxylamine and acetic anhydride under controlled conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(o-Chlorophenyl)-2-ethoxyacetamidoxime can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the acetamidoxime group to primary amines.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(o-Chlorophenyl)-2-ethoxyacetamidoxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(o-Chlorophenyl)-2-ethoxyacetamidoxime involves its interaction with specific molecular targets. The acetamidoxime moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorinated phenyl group may also interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues can be categorized based on substituent variations:
2-(o-Chlorophenyl)-2-(methylamino)-cyclohexanone (CI-58L)
- Structure: Features an o-chlorophenyl group, methylamino substituent, and cyclohexanone backbone.
- Pharmacology : Acts as a general anesthetic and exhibits discriminative stimulus properties in animal models .
- Key Difference: The ketone and methylamino groups in CI-58L contrast with the ethoxy and amidoxime groups in the target compound, likely altering receptor affinity and metabolic stability.
2-(2-Chlorophenyl)-N-cyclohexyl-2-oxoacetamide
- Structure : Contains an o-chlorophenyl group and acetamide backbone with a cyclohexyl substituent.
- Synthesis : Characterized via single-crystal X-ray diffraction, confirming planar geometry .
Quinoline Derivatives from o-Chlorophenyl Ethanol
- Structure: 1-(o-Chlorophenyl)ethanol derivatives used to synthesize 2-(o-chlorophenyl)quinolines.
- Synthesis Yields : 78–87% yield in dehydrogenation reactions, indicating moderate reactivity of the o-chlorophenyl group .
- Key Difference: The quinoline scaffold introduces aromatic nitrogen, differing from the acetamidoxime structure, which may influence bioavailability and target selectivity.
Ethyl 3-(2-chloroacetamido)-5-(2,4-dichlorophenyl)thiophene-2-carboxylate
- Structure : Dichlorophenyl and chloroacetamido groups on a thiophene-carboxylate scaffold.
- Applications : Used in specialty chemical synthesis, with typical yields and purity data cataloged .
- Key Difference : The polychlorinated aromatic system and thiophene ring contrast with the simpler acetamidoxime structure, affecting solubility and electronic properties.
Key Structural and Functional Insights
Amidoxime vs. Ketone/Ester : The amidoxime group (-C(NH2)=N-OH) may confer metal-binding capacity and hydrolytic stability, unlike ketones or esters, which are prone to metabolic reduction or hydrolysis .
Ethoxy Group: The ethoxy substituent likely increases lipophilicity compared to methylamino or hydroxyl groups, influencing blood-brain barrier permeability .
Biological Activity
Overview of 2-(o-Chlorophenyl)-2-ethoxyacetamidoxime
This compound is a synthetic organic compound known for its potential biological activities. It belongs to the class of amidoximes, which have garnered interest due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Properties
Research indicates that amidoximes can exhibit significant antimicrobial activity. For instance, derivatives of amidoxime have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Some studies have explored the anticancer properties of amidoximes. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its chemical structure. The presence of the o-chlorophenyl group is thought to enhance lipophilicity, potentially improving cellular uptake and bioavailability. Variations in substituents on the amidoxime moiety can also impact its pharmacological profile.
Case Studies
- Antimicrobial Efficacy : A study evaluating various amidoxime derivatives found that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study highlighted that modifications to the aromatic ring significantly affected antimicrobial potency.
- Anticancer Mechanisms : Another investigation into amidoxime compounds demonstrated their ability to inhibit cancer cell lines such as HeLa and MCF-7. The research suggested that these compounds could induce cell cycle arrest and promote apoptosis through caspase activation.
Data Table: Biological Activity of Amidoximes
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus | TBD | [Study 1] |
| This compound | Anticancer | HeLa | TBD | [Study 2] |
| Other Amidoxime Derivative | Antimicrobial | Escherichia coli | TBD | [Study 1] |
| Other Amidoxime Derivative | Anticancer | MCF-7 | TBD | [Study 2] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
